molecular formula C9H8Cl4N8 B14255943 N~1~,N~3~-Bis(4,6-dichloro-1,3,5-triazin-2-yl)propane-1,3-diamine CAS No. 273212-22-9

N~1~,N~3~-Bis(4,6-dichloro-1,3,5-triazin-2-yl)propane-1,3-diamine

Cat. No.: B14255943
CAS No.: 273212-22-9
M. Wt: 370.0 g/mol
InChI Key: JHGMVIQDSFHILD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~1~,N~3~-Bis(4,6-dichloro-1,3,5-triazin-2-yl)propane-1,3-diamine is a compound belonging to the class of triazine derivatives. Triazines are heterocyclic compounds that contain a six-membered ring with three nitrogen atoms. This particular compound is characterized by the presence of two 4,6-dichloro-1,3,5-triazin-2-yl groups attached to a propane-1,3-diamine backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~3~-Bis(4,6-dichloro-1,3,5-triazin-2-yl)propane-1,3-diamine typically involves the reaction of cyanuric chloride with propane-1,3-diamine. The reaction is carried out under controlled conditions to ensure the selective substitution of chlorine atoms by the amine groups. The reaction is usually performed in an organic solvent such as dioxane or dichloroethane, with the presence of a base like sodium carbonate to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors to maintain precise control over reaction conditions. The use of microwave irradiation has also been explored to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions

N~1~,N~3~-Bis(4,6-dichloro-1,3,5-triazin-2-yl)propane-1,3-diamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as primary or secondary amines, thiols, or alcohols are commonly used. .

    Oxidation and Reduction: Specific oxidizing or reducing agents are used depending on the desired transformation.

Major Products

The major products formed from these reactions depend on the nucleophile used. For example, substitution with an amine would yield a triazine derivative with an amine group replacing the chlorine atom .

Mechanism of Action

The mechanism of action of N1,N~3~-Bis(4,6-dichloro-1,3,5-triazin-2-yl)propane-1,3-diamine involves its interaction with nucleophilic sites in biological macromolecules. The triazine rings can form covalent bonds with amino, thiol, or hydroxyl groups in proteins and enzymes, leading to the inhibition of their activity . This interaction is the basis for its antimicrobial and potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~,N~3~-Bis(4,6-dichloro-1,3,5-triazin-2-yl)propane-1,3-diamine is unique due to its specific substitution pattern and the presence of a propane-1,3-diamine backbone. This structure imparts distinct chemical reactivity and biological activity compared to other triazine derivatives .

Properties

CAS No.

273212-22-9

Molecular Formula

C9H8Cl4N8

Molecular Weight

370.0 g/mol

IUPAC Name

N,N'-bis(4,6-dichloro-1,3,5-triazin-2-yl)propane-1,3-diamine

InChI

InChI=1S/C9H8Cl4N8/c10-4-16-5(11)19-8(18-4)14-2-1-3-15-9-20-6(12)17-7(13)21-9/h1-3H2,(H,14,16,18,19)(H,15,17,20,21)

InChI Key

JHGMVIQDSFHILD-UHFFFAOYSA-N

Canonical SMILES

C(CNC1=NC(=NC(=N1)Cl)Cl)CNC2=NC(=NC(=N2)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.